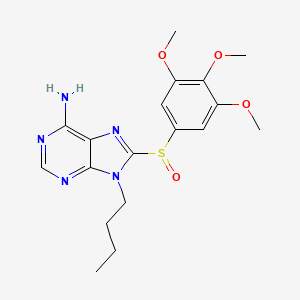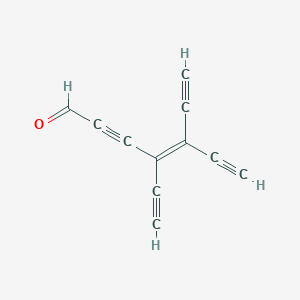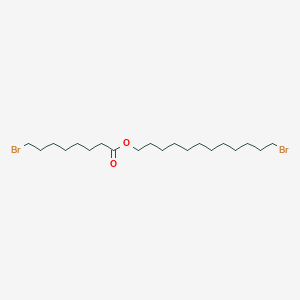
12-Bromododecyl 8-bromooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Bromododecyl 8-bromooctanoate is an organic compound with the molecular formula C20H38Br2O2 It is a brominated ester, characterized by the presence of two bromine atoms attached to long carbon chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Bromododecyl 8-bromooctanoate typically involves the esterification of 8-bromooctanoic acid with 12-bromododecanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
12-Bromododecyl 8-bromooctanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic or neutral medium.
Major Products Formed
Substitution: Formation of 12-hydroxydodecyl 8-hydroxyoctanoate.
Reduction: Formation of 12-bromododecyl 8-bromooctanol.
Oxidation: Formation of 12-bromododecanoic acid and 8-bromooctanoic acid.
Scientific Research Applications
12-Bromododecyl 8-bromooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems due to its amphiphilic nature.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 12-Bromododecyl 8-bromooctanoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to cell lysis or altered cellular processes, making it useful in antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
12-Bromododecanoic Acid: Similar in structure but lacks the ester group.
8-Bromooctanoic Acid: Similar in structure but lacks the long dodecyl chain.
12-Bromododecyl Acetate: Similar ester but with an acetate group instead of an octanoate group.
Uniqueness
Its amphiphilic nature makes it particularly useful in applications requiring interaction with lipid membranes .
Properties
CAS No. |
819883-39-1 |
|---|---|
Molecular Formula |
C20H38Br2O2 |
Molecular Weight |
470.3 g/mol |
IUPAC Name |
12-bromododecyl 8-bromooctanoate |
InChI |
InChI=1S/C20H38Br2O2/c21-17-13-9-5-3-1-2-4-6-11-15-19-24-20(23)16-12-8-7-10-14-18-22/h1-19H2 |
InChI Key |
HNPQHNMAXGOOSL-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCBr)CCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


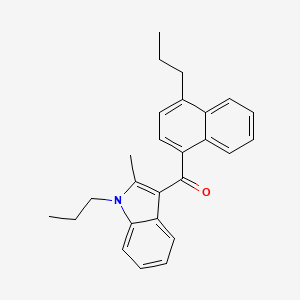
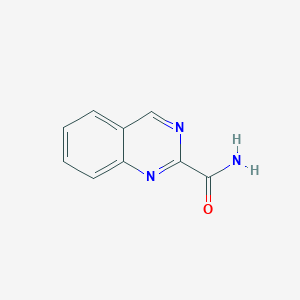
![1-Pyrrolidineethanamine, N-[(2-chlorophenyl)methyl]-](/img/structure/B14221098.png)
![5-(6-Bromohexyl)-5,6-dihydrobenzo[c][1,5]naphthyridin-1-ium bromide](/img/structure/B14221099.png)
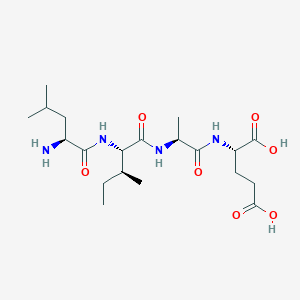
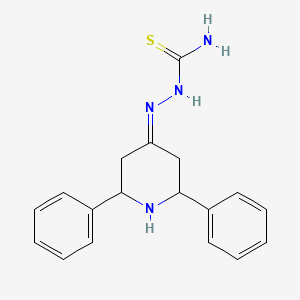
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-dithiolane)](/img/structure/B14221106.png)
![Hexanoic acid, 4-[(2-methoxyethoxy)methoxy]-5-oxo-6-(phenylmethoxy)-](/img/structure/B14221111.png)
![1-[Bromo(4-chlorophenyl)methyl]-4-(methanesulfonyl)benzene](/img/structure/B14221119.png)
![1-{4-[(E)-Phenyldiazenyl]phenyl}-1H-pyrrole](/img/structure/B14221122.png)
![Piperazine, 1-(3-chlorophenyl)-4-[(3-phenyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14221126.png)

